molecular formula C18H24O3 B195166 17-Epiestriol CAS No. 1228-72-4

17-Epiestriol

Cat. No.: B195166
CAS No.: 1228-72-4
M. Wt: 288.4 g/mol
InChI Key: PROQIPRRNZUXQM-PNVOZDDCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

17alpha-Estriol is a naturally occurring steroidal estrogen. It is a minor and weak endogenous estrogen that is related to 17beta-Estradiol. The compound is known for its significantly lower estrogenic potency compared to 17beta-Estradiol. It is the C17 epimer of estradiol and has approximately 100-fold lower estrogenic potency than 17beta-Estradiol .

Mechanism of Action

Target of Action

17-Epiestriol, also known as 16α-hydroxy-17α-estradiol, is a minor and weak endogenous estrogen . It is a selective agonist of the estrogen receptor beta (ERβ) . ERβ is one of two main types of estrogen receptors, the other being estrogen receptor alpha (ERα). ERβ has a critical role in many biological processes, including the regulation of the immune and central nervous systems, and the development and function of the cardiovascular system .

Mode of Action

This compound interacts with its primary target, ERβ, by binding to it . This binding triggers a series of biochemical reactions that lead to changes in the expression of certain genes. Specifically, this compound has been found to be approximately 400-fold more potent than estradiol in inhibiting tumor necrosis factor α (TNFα)-induced vascular cell adhesion molecule 1 (VCAM-1) expression in vitro .

Biochemical Pathways

The binding of this compound to ERβ affects several biochemical pathways. One of the key pathways influenced by this interaction is the TNFα-induced VCAM-1 expression pathway . VCAM-1 is a protein that mediates the adhesion of lymphocytes, monocytes, eosinophils, and basophils to vascular endothelium. It also participates in the progression of atherosclerosis .

Pharmacokinetics

As an endogenous estrogen, it is likely that this compound follows similar metabolic pathways as other estrogens .

Result of Action

The action of this compound results in the inhibition of VCAM-1 expression . This can have significant effects at the molecular and cellular levels, potentially influencing processes such as cell adhesion, immune response, and inflammation . Furthermore, this compound induces the expression of endothelial nitric-oxide synthase mRNA and protein, which plays a crucial role in vascular homeostasis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 17alpha-Estriol typically involves the reduction of estrone or estradiol. One common method includes the reduction of estrone using sodium borohydride in methanol, followed by oxidation with Jones reagent to yield 17alpha-Estriol .

Industrial Production Methods: Industrial production of 17alpha-Estriol often involves the microbial transformation of plant sterols. This biotechnological approach is preferred due to its efficiency and eco-friendliness. The process involves the use of specific microorganisms that can convert plant sterols into 17alpha-Estriol through a series of enzymatic reactions .

Chemical Reactions Analysis

Types of Reactions: 17alpha-Estriol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Biochemical Properties

17-Epiestriol is a steroidal estrogen derived from estrone and acts primarily as a selective agonist for the estrogen receptor beta (ERβ). It exhibits approximately 400-fold greater potency than estradiol in inhibiting tumor necrosis factor alpha (TNFα)-induced vascular cell adhesion molecule 1 (VCAM-1) expression in vitro . This compound is characterized by:

  • Molecular Structure : this compound is the C17 epimer of estradiol and is formed via the reduction of the C-17 ketone of 16α-hydroxyestrone.
  • Estrogenic Activity : While it has lower overall estrogenic potency compared to estradiol, its selective action on ERβ suggests unique therapeutic potentials .

Medical Research

This compound's unique properties make it a candidate for various medical applications:

  • Hormone Replacement Therapy : Given its selective action on ERβ, this compound may be beneficial in hormone replacement therapies, particularly for postmenopausal women. Its weaker estrogenic effects may reduce the risk of adverse effects associated with stronger estrogens like estradiol .
  • Cardiovascular Health : Research indicates that this compound can inhibit inflammatory responses in endothelial cells, potentially reducing cardiovascular risks associated with menopause .

Endocrine Research

The compound's role in studying estrogen receptor interactions is significant:

  • Selective Estrogen Receptor Modulation : As a selective ERβ agonist, this compound is used to investigate the differential roles of estrogen receptors in various tissues. This research could lead to targeted therapies for conditions influenced by estrogen signaling .

Cancer Research

Studies have linked estrogens to cancer risk, particularly endometrial cancer:

  • Endometrial Cancer Studies : Data suggest that while higher levels of estrone and estradiol are associated with increased endometrial cancer risk, this compound's weaker activity may offer a safer profile for patients requiring estrogen therapy .

Comparison with Other Estrogens

CompoundPotencyPrimary ActionNotes
This compoundModerateSelective ERβ agonistMore potent than estradiol in specific contexts
EstradiolHighGeneral estrogenic activityStronger effects but higher side effect risk
EstroneIntermediateGeneral estrogenic activityPrecursor to other estrogens
EstriolLowWeak estrogenic activityUsed in some hormone therapies

Case Studies

Several studies have documented the effects and potential applications of this compound:

  • Vascular Health Study : A study demonstrated that treatment with this compound significantly reduced VCAM-1 expression in human umbilical vein endothelial cells exposed to inflammatory stimuli, suggesting its role in cardiovascular protection .
  • Endometrial Cancer Risk Assessment : Research indicated that lower levels of this compound were associated with reduced endometrial cancer risk compared to higher levels of estradiol and estrone, supporting its potential as a safer therapeutic option for women at risk .
  • Hormonal Regulation Study : Investigations into hormone replacement therapies highlighted that patients receiving treatments including this compound experienced fewer side effects compared to those on traditional therapies involving stronger estrogens like estradiol .

Comparison with Similar Compounds

Uniqueness: 17alpha-Estriol is unique due to its significantly lower estrogenic potency and its preferential binding to estrogen receptor alpha. It also shows unique binding properties to brain-expressed estrogen receptor-X, suggesting it may have distinct neuroprotective roles .

Biological Activity

17-Epiestriol (17α-epiestriol), a metabolite of estriol, is a weak endogenous estrogen that exhibits unique biological activities, particularly in relation to estrogen receptors. It is known for its selective binding affinity for estrogen receptor beta (ERβ) and has been shown to have potent anti-inflammatory properties, especially in vascular contexts. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on various biological systems, and implications for health.

This compound is chemically classified as 16α-hydroxy-17α-estradiol. It is structurally related to estriol and has been identified as a metabolite formed from 16α-hydroxyestrone. Its binding affinities to estrogen receptors are notable: it binds to ERα with a relative affinity of approximately 29% and to ERβ with about 80% compared to estradiol .

Potency in Inhibition of Inflammatory Markers

Research has demonstrated that this compound is approximately 400 times more potent than estradiol in inhibiting tumor necrosis factor alpha (TNFα)-induced expression of vascular cell adhesion molecule-1 (VCAM-1) in human umbilical vein endothelial cells (HUVECs). This inhibition is mediated through the induction of endothelial nitric oxide synthase (eNOS) and the prevention of nuclear factor kappa-light-chain-enhancer of activated B cells (NFκB) migration into the nucleus .

Selective Estrogen Receptor Modulation

This compound acts as a selective agonist for ERβ, which has been associated with anti-proliferative effects in various tissues. This selectivity may play a role in its potential protective effects against certain cancers, including colorectal cancer, where it may influence carcinogenesis through its differential receptor binding .

Cardiovascular Health

The ability of this compound to suppress VCAM-1 expression suggests a role in cardiovascular health by potentially reducing inflammation and endothelial dysfunction. This mechanism could contribute to lower risks of cardiovascular diseases associated with estrogenic compounds .

Cancer Research

In studies examining estrogen metabolites and colorectal cancer risk, high levels of this compound were suggested to correlate with increased risk, although results were not statistically significant across all metabolites tested. The nuanced relationship between estrogen metabolism and cancer risk highlights the need for further investigation into how different metabolites like this compound interact with cancer pathways .

Study on Inflammatory Responses

A pivotal study assessed the effects of this compound on TNFα-induced VCAM-1 expression. The findings indicated that at physiological concentrations, this compound effectively reduced VCAM-1 mRNA and protein levels significantly more than estradiol, suggesting its potential therapeutic role in inflammatory diseases .

Colorectal Cancer Risk Analysis

In a cohort study involving postmenopausal women, researchers measured various estrogen metabolites, including this compound. While most metabolites showed no significant association with colorectal cancer risk, there was a borderline trend indicating that higher levels of this compound might be linked to increased risk. This finding underscores the complexity of estrogen metabolism and its implications for cancer epidemiology .

Comparative Table of Estrogen Receptor Binding Affinities

CompoundERα Binding Affinity (%)ERβ Binding Affinity (%)
Estradiol100100
This compound2980
Estriol<115
Genistein-Low concentrations

Properties

IUPAC Name

(8R,9S,13S,14S,16R,17S)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,16,17-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24O3/c1-18-7-6-13-12-5-3-11(19)8-10(12)2-4-14(13)15(18)9-16(20)17(18)21/h3,5,8,13-17,19-21H,2,4,6-7,9H2,1H3/t13-,14-,15+,16-,17-,18+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PROQIPRRNZUXQM-PNVOZDDCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CC(C2O)O)CCC4=C3C=CC(=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@H]([C@H]2O)O)CCC4=C3C=CC(=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00858947
Record name 17-Epiestriol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00858947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 17-Epiestriol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000356
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

1228-72-4
Record name 17-Epiestriol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1228-72-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 17alpha-Estriol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001228724
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 17alpha-Estriol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB07702
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 17-Epiestriol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84051
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 17-Epiestriol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00858947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Estra-1,3,5(10)-triene-3,16α,17α-triol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 17.ALPHA.-ESTRIOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4G7IHY560Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 17-Epiestriol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000356
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
17-Epiestriol
Reactant of Route 2
17-Epiestriol
Reactant of Route 3
17-Epiestriol
Reactant of Route 4
17-Epiestriol
Reactant of Route 5
17-Epiestriol
Reactant of Route 6
17-Epiestriol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.